Cyclobutanecarbonyl chloride
Overview
Description
Cyclobutanecarbonyl chloride, also known as cyclobutanecarboxylic acid chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in the formation of amides and esters.
Mechanism of Action
Target of Action
Cyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H7ClO
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a cool, dry place to maintain its stability . Furthermore, its reactivity may be influenced by the pH of its environment, as well as the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
Cyclobutanecarbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the cyclobutanecarbonyl group to the target molecule .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histone proteins by this compound can lead to changes in gene expression by altering chromatin structure .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This acylation can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of cyclobutanecarboxylic acid and hydrochloric acid. Long-term exposure to this compound can result in sustained acylation of cellular proteins, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild acylation of proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause significant toxicity, including enzyme inhibition, disruption of cellular metabolism, and potential cell death. These toxic effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to cyclobutanecarboxylic acid through hydrolysis. This reaction is catalyzed by esterases and other hydrolytic enzymes. The compound can also participate in acylation reactions with various biomolecules, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can acylate proteins and enzymes in specific compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl chloride is typically synthesized from cyclobutanecarboxylic acid. The most common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
Cyclobutanecarboxylic acid+Thionyl chloride→Cyclobutanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclobutanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often use pyridine as a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Cyclobutanecarboxylic acid: Formed from hydrolysis.
Scientific Research Applications
Cyclobutanecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclobutanecarbonyl chloride can be compared with other acyl chlorides such as:
Acetyl chloride (CH3COCl): Similar in reactivity but differs in the size and structure of the carbon skeleton.
Benzoyl chloride (C6H5COCl): Contains an aromatic ring, making it less reactive towards nucleophiles compared to this compound.
Cyclopropanecarbonyl chloride (C4H5ClO): Smaller ring size, leading to different steric and electronic properties.
This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other acyl chlorides.
Properties
IUPAC Name |
cyclobutanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMYCVMQSLLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198197 | |
Record name | Cyclobutanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-22-4 | |
Record name | Cyclobutanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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